ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . Their structures were confirmed by FTIR, MS and 1H-NMR .Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed by techniques such as FTIR, MS and 1H-NMR .Chemical Reactions Analysis
The Gewald reaction is a typical and significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like the one are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs), which are essential components in flexible electronic devices. The compound’s molecular structure can be fine-tuned to improve charge mobility, which is crucial for high-performance OFETs.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, thiophene-based molecules are employed in the fabrication of OLEDs . These compounds contribute to the light-emitting layer of OLEDs, where they emit light in response to an electric current. Their structural versatility allows for the creation of OLEDs with specific color emissions and improved efficiency.
Corrosion Inhibitors
The industrial application of thiophene derivatives as corrosion inhibitors is significant . They form a protective layer on metal surfaces, preventing or slowing down corrosion. This compound’s sulfone and carboxylate groups could enhance its binding affinity to metal surfaces, making it a potential candidate for corrosion protection.
Anticancer Agents
Thiophene derivatives exhibit pharmacological properties, including anticancer activity . They can interfere with various cellular processes in cancer cells, leading to apoptosis or cell cycle arrest. The azepane and sulfone moieties in this compound may contribute to its potential anticancer properties by interacting with biological targets.
Anti-inflammatory Drugs
Some thiophene derivatives are known to act as anti-inflammatory agents . They can modulate the inflammatory response in the body, which is beneficial in treating conditions like arthritis. The compound’s structural features could be explored for its anti-inflammatory potential, possibly leading to new therapeutic drugs.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives make them valuable in the fight against infectious diseases . They can inhibit the growth of bacteria and other pathogens. The specific configuration of the ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate might be studied for its efficacy against various microbial strains.
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on exploring the potential of thiophene derivatives in these areas.
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” are currently unknown. This compound is a thiophene derivative , and many thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
It is known that many thiophene derivatives interact with their targets to induce a variety of biological effects
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Many thiophene derivatives have been found to induce a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties
properties
IUPAC Name |
ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-3-31-24(28)21-18-9-8-10-19(18)32-23(21)25-22(27)17-12-11-16(2)20(15-17)33(29,30)26-13-6-4-5-7-14-26/h11-12,15H,3-10,13-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBCYAJTUOSGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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